2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0720635
InChI: InChI=1S/C11H13N5O3S/c1-3-4-7-5-8(17)14-11(13-7)20-10-9(16(18)19)12-6-15(10)2/h5-6H,3-4H2,1-2H3,(H,13,14,17)
SMILES: CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-]
Molecular Formula: C11H13N5O3S
Molecular Weight: 295.32 g/mol

2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one

CAS No.:

Cat. No.: VC0720635

Molecular Formula: C11H13N5O3S

Molecular Weight: 295.32 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one -

Specification

Molecular Formula C11H13N5O3S
Molecular Weight 295.32 g/mol
IUPAC Name 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one
Standard InChI InChI=1S/C11H13N5O3S/c1-3-4-7-5-8(17)14-11(13-7)20-10-9(16(18)19)12-6-15(10)2/h5-6H,3-4H2,1-2H3,(H,13,14,17)
Standard InChI Key SXHZTDAQNOZYMF-UHFFFAOYSA-N
Isomeric SMILES CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-]
SMILES CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-]
Canonical SMILES CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator